molecular formula C16H16ClN7OS B10936570 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10936570
M. Wt: 389.9 g/mol
InChI Key: XJDRLGSQMIGGET-UHFFFAOYSA-N
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Description

2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex heterocyclic compound This compound features a unique structure that combines pyrazole, thienotriazole, and pyrimidine moieties, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thienotriazole and pyrimidine rings. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Mechanism of Action

The mechanism of action of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
  • 2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Uniqueness

The uniqueness of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide lies in its specific combination of pyrazole, thienotriazole, and pyrimidine moieties. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H16ClN7OS

Molecular Weight

389.9 g/mol

IUPAC Name

4-(4-chloro-1,5-dimethylpyrazol-3-yl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C16H16ClN7OS/c1-7-9-14-19-13(11-10(17)8(2)23(5)20-11)21-24(14)6-18-15(9)26-12(7)16(25)22(3)4/h6H,1-5H3

InChI Key

XJDRLGSQMIGGET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C(=C4Cl)C)C)C(=O)N(C)C

Origin of Product

United States

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